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Compound of Interest

Compound Name: SYBR Green Il (lonic form)

Cat. No.: B12380428

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SYBR Green I
as a fluorescent stain for nucleic acids, primarily RNA, in denaturing agarose gels. SYBR
Green I offers a significant increase in sensitivity compared to traditional ethidium bromide
staining, making it an ideal choice for applications requiring the detection of low-abundance
RNA species.

Application Notes

SYBR Green Il is a highly sensitive fluorescent dye that preferentially binds to single-stranded
nucleic acids, making it particularly well-suited for staining RNA in denaturing agarose gels.[1]
Its fluorescence is significantly enhanced upon binding to nucleic acids, with a quantum vyield
for the RNA/SYBR Green Il complex that is over seven times greater than that of the
RNA/ethidium bromide complex.[2][3] This results in a much higher sensitivity, allowing for the
detection of as little as 1 ng of RNA per band in a denaturing agarose/formaldehyde gel with
254 nm epi-illumination.[2][4]

A key advantage of SYBR Green Il is that its fluorescence is not quenched by the presence of
denaturing agents such as formaldehyde or urea.[4][5] This eliminates the need for time-
consuming washing steps to remove these denaturants from the gel prior to staining,
streamlining the experimental workflow.[4][6][7] Furthermore, staining with SYBR Green Il does
not interfere with downstream applications such as Northern blot analysis, provided that 0.1%—
0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye.[2][8]
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SYBR Green Il has a primary excitation maximum at 497 nm and a secondary peak around
254 nm, with an emission maximum at approximately 520 nm.[2][3] This spectral profile makes
it compatible with a wide range of visualization instruments, including standard UV
transilluminators (300 nm), epi-illuminators (254 nm), and laser-based gel scanners.[4][8] For
optimal sensitivity, 254 nm epi-illumination is recommended.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for SYBR Green Il staining in
denaturing agarose gels, with comparisons to ethidium bromide where available.

Parameter SYBR Green Il Ethidium Bromide
Detection Limit (Denaturing ~1 ng/band (254 nm epi- ~1.5 ng/band (300 nm
Gel) illumination)[2][4][8] transillumination)[4][7]

~4 ng/band (300 nm
transillumination)[2][4][ 7]

Fluorescence Quantum Yield

(RNA complex) ~0.54[3] ~0.07[2][3]

o _ 497 nm (primary), ~254 nm
Excitation Maxima 518 nm
(secondary)[2][3]

Emission Maximum ~520 nm[2][3] 605 nm

Yes (for maximal sensitivity)[6]

Post-staining Wash Required No[4][7] (7]

Experimental Protocols
l. Preparation of Denaturing Formaldehyde-Agarose Gel

This protocol describes the preparation of a 1% denaturing formaldehyde-agarose gel.
Materials:

e Agarose
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e 10X MOPS running buffer (0.4 M MOPS pH 7.0, 0.1 M sodium acetate, 0.01 M EDTA)

e 37% (12.3 M) Formaldehyde

» Nuclease-free water

Procedure:

 In a chemical fume hood, dissolve 1 g of agarose in 72 ml of nuclease-free water by heating.
e Cool the agarose solution to approximately 60°C.

e Add 10 ml of 20X MOPS running buffer and 18 ml of 37% formaldehyde. Caution:
Formaldehyde is toxic and should be handled in a fume hood.[9]

o Mix the solution gently but thoroughly.
e Pour the gel into a casting tray with the desired well comb and allow it to solidify completely.

e Once solidified, place the gel in the electrophoresis tank and add 1X MOPS running buffer
until the gel is submerged.

Il. RNA Sample Preparation and Electrophoresis

Materials:

 RNA sample (1-3 pg)

e Formaldehyde Load Dye
» Nuclease-free water
Procedure:

e To your RNA sample, add 0.5-3 volumes of Formaldehyde Load Dye. For complete
denaturation, especially for Northern blotting, use 3 volumes.[9]

o Heat the RNA-dye mixture at 65-70°C for 5-15 minutes to denature the RNA. A 15-minute
incubation is recommended for Northern blotting.[9]
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e Load the denatured RNA samples into the wells of the prepared denaturing agarose gel.

o Perform electrophoresis at 5-6 V/cm until the bromophenol blue tracking dye has migrated
approximately two-thirds of the way down the gel.[9]

lll. SYBR Green Il Post-Staining Protocol

Materials:

e SYBR Green Il RNA Gel Stain (10,000X concentrate in DMSO)

e 1X TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
» Staining container (e.g., polypropylene dish)

Procedure:

e Prepare the SYBR Green Il staining solution by diluting the 10,000X stock solution 1:5,000 in
1X TBE buffer. For optimal performance, ensure the pH of the staining solution is between
7.5 and 8.0.[2][4][8]

 After electrophoresis, carefully transfer the gel into the staining container.
e Add a sufficient volume of the staining solution to completely cover the gel.

» Protect the staining container from light and agitate gently on an orbital shaker for 20-40
minutes at room temperature.[2][7]

» No destaining step is required.[4][6][7] The staining solution can be stored in the dark and
reused 3-4 times.[6][7]

IV. Visualization of Stained RNA

Equipment:
e UV transilluminator (300 nm) or epi-illuminator (254 nm)

o Gel documentation system with a SYBR Green photographic filter (transmits around 525 nm)

[6]
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Procedure:
o Carefully place the stained gel on the illuminator.

o For the highest sensitivity, use a 254 nm epi-illuminator.[2][4] A 300 nm transilluminator can
also be used.[4][8]

» Visualize and capture the image of the stained RNA bands using the gel documentation
system equipped with the appropriate filter. For faint bands, longer exposure times may be
necessary, especially with 254 nm epi-illumination.[4]

Visualizations

Gel and Sample Preparation
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Caption: Workflow for SYBR Green Il staining of denaturing agarose gels.
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Caption: Principle of SYBR Green Il fluorescence upon binding to RNA.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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